Cas no 220935-39-7 (1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,4a-[(acetyloxy)methyl]-3,4,5,6,8,9,10,10a-octahydro-9a-(1-hydroxy-1-methylethyl)-7-methyl-,10b-acetate 10-benzoate, (2aR,4S,4aR,5R,6R,8S,9aS,10S,10aR,10bS)-)
![1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,4a-[(acetyloxy)methyl]-3,4,5,6,8,9,10,10a-octahydro-9a-(1-hydroxy-1-methylethyl)-7-methyl-,10b-acetate 10-benzoate, (2aR,4S,4aR,5R,6R,8S,9aS,10S,10aR,10bS)- structure](https://de.kuujia.com/scimg/cas/220935-39-7x500.png)
220935-39-7 structure
Produktname:1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,4a-[(acetyloxy)methyl]-3,4,5,6,8,9,10,10a-octahydro-9a-(1-hydroxy-1-methylethyl)-7-methyl-,10b-acetate 10-benzoate, (2aR,4S,4aR,5R,6R,8S,9aS,10S,10aR,10bS)-
1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,4a-[(acetyloxy)methyl]-3,4,5,6,8,9,10,10a-octahydro-9a-(1-hydroxy-1-methylethyl)-7-methyl-,10b-acetate 10-benzoate, (2aR,4S,4aR,5R,6R,8S,9aS,10S,10aR,10bS)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,4a-[(acetyloxy)methyl]-3,4,5,6,8,9,10,10a-octahydro-9a-(1-hydroxy-1-methylethyl)-7-methyl-,10b-acetate 10-benzoate, (2aR,4S,4aR,5R,6R,8S,9aS,10S,10aR,10bS)-
- 1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,4a-[(acetyloxy)methyl]-3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-7-methyl-,10b-acetate 10-benzoate, (2aR,4S,4aR,5R,6R,8S,9aS,10S,10aR,10bS)- (9CI)
- 13-O-Deacetyltaxumairol Z
- 1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,4a-[(acetyloxy)methyl]-3,4,5,6,8,9,10,10a-octahydro-9a-(1-hyd
- 1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,4a-[(acetyloxy)methyl]-3,4,5,6,8,9,10,10a-octahydro-9a-(1-hydroxy-1-methylethyl)-7-methyl-,10b-acetate 10-benzoate, (2aR,4S,4aR,5R,6R,8S
- 1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,4a-[(acetyloxy)methyl]-3,4,5,6...
- [ "" ]
- [(1R,2S,3S,5S,8R,9R,10R,11S,13R,16S)-16-acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.0^{3,7.0^{13,16]hexadec-6-en-2-yl] benzoate
- 220935-39-7
- CS-0016307
- AKOS032961607
- [(1R,2S,3S,5S,8R,9R,10R,11S,13R,16S)-16-acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate
- HY-N1043
- (-)-13-O-Deacetyltaxumairol Z
- ((1R,2S,3S,5S,8R,9R,10R,11S,13R,16S)-16-acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo(8.6.0.03,7.013,16)hexadec-6-en-2-yl) benzoate
- DA-49096
-
- Inchi: InChI=1S/C31H40O12/c1-15-19(34)12-30(28(4,5)39)22(15)23(36)25(37)29(13-40-16(2)32)20(35)11-21-31(14-41-21,43-17(3)33)24(29)26(30)42-27(38)18-9-7-6-8-10-18/h6-10,19-21,23-26,34-37,39H,11-14H2,1-5H3/t19-,20-,21+,23+,24-,25-,26-,29+,30-,31-/m0/s1
- InChI-Schlüssel: IZPGQOGNFFVNFT-LPRGFTSCSA-N
- Lächelt: CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)COC(=O)C)O)O
Berechnete Eigenschaften
- Genaue Masse: 604.25200
- Monoisotopenmasse: 604.25197671g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 12
- Schwere Atomanzahl: 43
- Anzahl drehbarer Bindungen: 9
- Komplexität: 1180
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 10
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topologische Polaroberfläche: 189Ų
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.4±0.1 g/cm3
- Siedepunkt: 743.1±60.0 °C at 760 mmHg
- Flammpunkt: 235.9±26.4 °C
- PSA: 189.28000
- LogP: 0.41680
- Dampfdruck: 0.0±2.6 mmHg at 25°C
1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,4a-[(acetyloxy)methyl]-3,4,5,6,8,9,10,10a-octahydro-9a-(1-hydroxy-1-methylethyl)-7-methyl-,10b-acetate 10-benzoate, (2aR,4S,4aR,5R,6R,8S,9aS,10S,10aR,10bS)- Sicherheitsinformationen
- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃
1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,4a-[(acetyloxy)methyl]-3,4,5,6,8,9,10,10a-octahydro-9a-(1-hydroxy-1-methylethyl)-7-methyl-,10b-acetate 10-benzoate, (2aR,4S,4aR,5R,6R,8S,9aS,10S,10aR,10bS)- Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN2616-5mg |
13-O-Deacetyltaxumairol Z |
220935-39-7 | 5mg |
¥ 4420 | 2024-07-20 | ||
TargetMol Chemicals | TN2616-1 mL * 10 mM (in DMSO) |
13-O-Deacetyltaxumairol Z |
220935-39-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6720 | 2023-09-15 | |
TargetMol Chemicals | TN2616-5 mg |
13-O-Deacetyltaxumairol Z |
220935-39-7 | 98% | 5mg |
¥ 4,420 | 2023-07-11 | |
TargetMol Chemicals | TN2616-1 ml * 10 mm |
13-O-Deacetyltaxumairol Z |
220935-39-7 | 1 ml * 10 mm |
¥ 6720 | 2024-07-20 | ||
A2B Chem LLC | AF65749-5mg |
13-O-Deacetyltaxumairol Z |
220935-39-7 | 95% | 5mg |
$3440.00 | 2024-04-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2616-1 mg |
13-O-Deacetyltaxumairol Z |
220935-39-7 | 1mg |
¥2835.00 | 2022-04-26 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O11140-5mg |
(2aR,4S,4aR,5R,6R,8S,9aS,10S,10aR,10bS)-10b-acetoxy-4a-(acetoxymethyl)-4,5,6,8-tetrahydroxy-9a-(2-hydroxypropan-2-yl)-7-methyl-2a,3,4,4a,5,6,8,9,9a,10,10a,10b-dodecahydro-1H-azuleno[5',6':3,4]benzo[1,2-b]oxet-10-yl benzoate |
220935-39-7 | 5mg |
¥5600.0 | 2021-09-08 |
1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,4a-[(acetyloxy)methyl]-3,4,5,6,8,9,10,10a-octahydro-9a-(1-hydroxy-1-methylethyl)-7-methyl-,10b-acetate 10-benzoate, (2aR,4S,4aR,5R,6R,8S,9aS,10S,10aR,10bS)- Verwandte Literatur
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
220935-39-7 (1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,4a-[(acetyloxy)methyl]-3,4,5,6,8,9,10,10a-octahydro-9a-(1-hydroxy-1-methylethyl)-7-methyl-,10b-acetate 10-benzoate, (2aR,4S,4aR,5R,6R,8S,9aS,10S,10aR,10bS)-) Verwandte Produkte
- 210108-90-0((2R,3R,3aS,4R,6S,7S,8S,12S,13S,13aR,E)-3-(benzoyloxy)-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-1H-cyclopenta[12]annulene-2,4,6,8,13-pentayl pentaacetate)
- 705973-69-9(14beta-Benzoyloxy-2-deacetylbaccatin VI)
- 210108-86-4(Jatrophane 2)
- 153229-31-3(1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-4a,7-dimethyl-,4,5,10,10b-tetraacetate 6-benzoate, (2aR,4S,4aS,5R,6R,8S,9aS,10S,10aR,10bS)-)
- 57672-79-4(Baccatin VI)
- 1260386-09-1(4-(1,3-Dioxolan-2-yl)-7-azaindole)
- 1416354-39-6(Tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate oxalate)
- 773118-51-7(3-amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid)
- 62522-97-8(DIMETHYL 5-(4-FLUOROPHENYL)-2,3-DIHYDRO-1H-PYRROLIZINE-6,7-DICARBOXYLATE)
- 666752-02-9(Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate)
Empfohlene Lieferanten
Minglong (Xianning) Medicine Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz

Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz

Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
CN Lieferant
Reagenz

Amadis Chemical Company Limited
Gold Mitglied
CN Lieferant
Reagenz
